molecular formula C16H17NO4S B280882 5-(N-benzyl-N-methylsulfamoyl)-2-methylbenzoic acid

5-(N-benzyl-N-methylsulfamoyl)-2-methylbenzoic acid

Cat. No.: B280882
M. Wt: 319.4 g/mol
InChI Key: FGVAFTNRQXQWCI-UHFFFAOYSA-N
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Description

5-(N-benzyl-N-methylsulfamoyl)-2-methylbenzoic acid is an organic compound with the molecular formula C16H17NO4S and a molecular weight of 319.38 g/mol . This compound is characterized by the presence of a benzyl group, a methylamino group, and a sulfonyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(N-benzyl-N-methylsulfamoyl)-2-methylbenzoic acid involves several steps. One common synthetic route includes the reaction of 2-methylbenzoic acid with benzylamine and methylamine in the presence of a sulfonylating agent . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5-(N-benzyl-N-methylsulfamoyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(N-benzyl-N-methylsulfamoyl)-2-methylbenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(N-benzyl-N-methylsulfamoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Similar compounds to 5-(N-benzyl-N-methylsulfamoyl)-2-methylbenzoic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-2-methylbenzoic acid

InChI

InChI=1S/C16H17NO4S/c1-12-8-9-14(10-15(12)16(18)19)22(20,21)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

FGVAFTNRQXQWCI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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